Piperidine, 5-ethyl-2-methyl-, trans-
Overview
Description
Piperidine, 5-ethyl-2-methyl-, trans- is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound Piperidine, 5-ethyl-2-methyl-, trans- has the molecular formula C8H17N and a molecular weight of 127.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 5-ethyl-2-methyl-, trans- can be achieved through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methylhexan-1-amine with a suitable cyclizing agent can yield the desired piperidine derivative.
Hydrogenation: Another method involves the hydrogenation of unsaturated intermediates, such as 5-ethyl-2-methyl-1,2,3,6-tetrahydropyridine, using a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of Piperidine, 5-ethyl-2-methyl-, trans- typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: Piperidine, 5-ethyl-2-methyl-, trans- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the reaction conditions and catalysts used.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalysts such as palladium on carbon, platinum, and nickel are commonly used for hydrogenation reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated piperidines, and various substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 5-ethyl-2-methyl-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperidine, 5-ethyl-2-methyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
2-Methylpiperidine: A derivative with a methyl group at the 2-position.
5-Ethylpiperidine: A derivative with an ethyl group at the 5-position.
Uniqueness: Piperidine, 5-ethyl-2-methyl-, trans- is unique due to the presence of both ethyl and methyl groups at specific positions on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
(2S,5S)-5-ethyl-2-methylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNHZHCGBPVGJ-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426383 | |
Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58310-07-9 | |
Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.